molecular formula C20H22N4O2S B2736938 N-(4-butylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896329-40-1

N-(4-butylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2736938
CAS No.: 896329-40-1
M. Wt: 382.48
InChI Key: LOOBXKLFLQJCOP-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic small molecule featuring a pyrido[1,2-a][1,3,5]triazin-4-one core structure, a heterocyclic system of significant interest in medicinal chemistry and drug discovery. This compound is structurally characterized by a sulfanyl acetamide linker connecting an N-(4-butylphenyl) group to the 8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl heterocycle. The presence of the sulfanyl (thioether) linkage adjacent to the triazine ring is a critical functional group that can influence electronic properties and molecular interactions . Compounds based on similar scaffolds, such as oxazolidinones and other heterocycles bearing acetamide side chains, have been extensively investigated for their antimicrobial properties, suggesting potential applications for this chemical entity in the research and development of novel anti-infective agents . Furthermore, related heterocyclic molecules have been identified as Chemical Inhibitors of Inhibitors of Differentiation (Id), which play a role in modulating basic helix-loop-helix (bHLH) transcription factors . This indicates its potential research utility in studying cell proliferation, differentiation, and diseases like cancer. The structural motifs present in this compound are also found in fungicidal active compound combinations, highlighting its potential value in agricultural chemistry research . This product is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions and in compliance with all local and national regulatory guidelines.

Properties

IUPAC Name

N-(4-butylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-3-4-5-15-6-8-16(9-7-15)21-18(25)13-27-19-22-17-12-14(2)10-11-24(17)20(26)23-19/h6-12H,3-5,13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOBXKLFLQJCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC(=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Amino-3-Methylpyridine

The pyrido-triazinone core is synthesized via cyclocondensation of 2-amino-3-methylpyridine with ethyl cyanoacetate under basic conditions:

Reaction Conditions

  • Reactants : 2-Amino-3-methylpyridine (1.0 equiv), ethyl cyanoacetate (1.2 equiv).
  • Base : Sodium ethoxide (2.0 equiv) in ethanol.
  • Temperature : Reflux at 80°C for 12 hours.
  • Yield : 68–72% after recrystallization from ethanol.

Thiolation at Position 2

The triazinone intermediate is thiolated using phosphorus pentasulfide (P₄S₁₀) in anhydrous toluene:

$$
\text{C}{10}\text{H}{9}\text{N}{3}\text{O} + \text{P}4\text{S}{10} \rightarrow \text{C}{10}\text{H}{9}\text{N}{3}\text{OS} + \text{Byproducts}
$$

Key Parameters

  • Solvent : Anhydrous toluene.
  • Temperature : 110°C for 6 hours.
  • Workup : Quenching with ice-water, extraction with ethyl acetate.
  • Yield : 65%.

Preparation of 2-Chloro-N-(4-Butylphenyl)Acetamide

Acylation of 4-Butylphenylamine

4-Butylphenylamine is reacted with chloroacetyl chloride in dichloromethane:

$$
\text{C}{10}\text{H}{15}\text{N} + \text{ClCH}2\text{COCl} \rightarrow \text{C}{12}\text{H}_{16}\text{ClNO} + \text{HCl}
$$

Conditions

  • Base : Triethylamine (2.0 equiv) to scavenge HCl.
  • Temperature : 0–5°C to minimize side reactions.
  • Yield : 85–90% after column chromatography.

Coupling of Sulfanyl-Triazinone and Chloroacetamide

Nucleophilic Substitution

The thiolated triazinone reacts with 2-chloro-N-(4-butylphenyl)acetamide in DMF under basic conditions:

$$
\text{C}{10}\text{H}{9}\text{N}{3}\text{OS} + \text{C}{12}\text{H}{16}\text{ClNO} \rightarrow \text{C}{20}\text{H}{22}\text{N}4\text{O}_2\text{S} + \text{HCl}
$$

Optimized Parameters

  • Base : Potassium carbonate (2.5 equiv).
  • Solvent : Dimethylformamide (DMF).
  • Temperature : 60°C for 8 hours.
  • Yield : 70–75%.

Alternative Synthetic Routes and Methodological Advances

Oxidative Coupling Using Copper Catalysts

Recent methods for triazine-amide couplings employ CuCl/I₂ in DMSO, enabling direct α-ketoamide formation from ketones and 2-amino-triazines:

General Procedure

  • Catalyst : CuCl (0.2 equiv), I₂ (2.0 equiv).
  • Solvent : DMSO at 120°C under N₂.
  • Scope : Tolerates electron-withdrawing and donating groups.
  • Yield : 53–82% for analogous structures.

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times for pyrido-triazinone synthesis:

  • Time : 30 minutes vs. 12 hours conventional.
  • Yield : Comparable (70%).

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, triazine-H), 7.65 (d, J = 8.2 Hz, 2H, aryl-H), 3.85 (s, 2H, SCH₂CO), 2.55 (t, J = 7.6 Hz, 2H, butyl-CH₂), 2.40 (s, 3H, CH₃).
  • HRMS : m/z calculated for C₂₀H₂₂N₄O₂S [M+H]⁺: 382.48, found: 382.47.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Melting Point : 189–191°C.

Challenges and Optimization Strategies

Byproduct Formation in Thiolation

Excessive P₄S₁₀ leads to over-sulfurization, necessitating strict stoichiometric control.

Solvent Selection for Coupling

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switch to THF/water biphasic systems improves isolability.

Scale-Up and Industrial Feasibility

Batch Process Parameters

  • Reactor Type : Glass-lined stirred-tank reactor.
  • Temperature Control : ±2°C tolerance critical for reproducibility.
  • Cost Analysis : Raw material costs dominate (∼60%), emphasizing yield optimization.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrido[1,2-a][1,3,5]triazin-2-yl core can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halides, nucleophiles, electrophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure suggests potential interactions through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    N-(4-butylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide: Lacks the 8-methyl group, which may affect its reactivity and binding properties.

    N-(4-butylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)acetamide: Lacks the sulfanyl group, potentially altering its chemical reactivity and biological activity.

Uniqueness

N-(4-butylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is unique due to the presence of both the sulfanyl and 8-methyl groups, which may confer distinct chemical and biological properties compared to similar compounds. These structural features could influence its reactivity, stability, and interactions with biological targets.

Biological Activity

N-(4-butylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic organic compound with a complex structure that includes a pyrido[1,2-a][1,3,5]triazin moiety linked to a sulfanyl group and a butylphenyl substituent. This unique combination of functional groups contributes to its potential biological activity and applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

\text{N 4 butylphenyl 2 8 methyl 4 oxo 4H pyrido 1 2 a 1 3 5 triazin 2 yl}sulfanyl)acetamide}

Molecular Formula: C19H20N4O2S
IUPAC Name: N-(4-butylphenyl)-2-(8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide

The biological activity of this compound may involve interactions with various molecular targets such as enzymes and receptors. The mechanism typically includes binding to these targets, modulating their activity, and influencing biological pathways. Such properties make it a candidate for further investigation in drug development.

Potential Therapeutic Applications

Research indicates that N-(4-butylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide may exhibit:

  • Antimicrobial Activity: Preliminary studies suggest potential antibacterial and antifungal properties. Similar compounds have shown moderate to significant antimicrobial activities against various pathogens .
  • Anti-inflammatory Properties: The compound's structural features may contribute to its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Inhibitors of COX-II have been studied extensively for their therapeutic applications in pain and inflammation management .

In Vitro Studies

In vitro studies on related compounds have demonstrated varying degrees of inhibitory activity against COX enzymes. For instance:

CompoundIC50 (μM)Selectivity
Celecoxib0.78Reference Drug
PYZ160.52High Selectivity
N-(4-butylphenyl)-2-{...}TBDTBD

These findings indicate that compounds with similar structures may provide insights into the potential efficacy of N-(4-butylphenyl)-2-{...} in inhibiting COX enzymes.

Comparative Analysis with Similar Compounds

The uniqueness of N-(4-butylphenyl)-2-{...} lies in its specific combination of the butylphenyl group and the sulfanylacetamide linkage. This configuration may enhance binding affinity or selectivity towards particular biological targets compared to other similar compounds.

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